TCMX is widely employed as an internal standard (IS) in environmental analysis, particularly for the quantification of organochlorides, a class of persistent organic pollutants (POPs) including pesticides, industrial chemicals, and unintentional byproducts.
As an IS, TCMX serves as a reference compound added to samples undergoing analysis. Its chemical and physical properties are similar to the target analytes, allowing for:
Environmental samples often contain complex matrices that can interfere with the analysis of target analytes. TCMX helps account for these matrix effects by experiencing similar interferences to the target analytes. By comparing the signal of the target analyte to the signal of the IS, researchers can compensate for these interferences and obtain more accurate results.
The known concentration of TCMX in the sample allows researchers to relate its instrumental response to the response of the target analytes. This enables the calculation of the concentration of the target analytes based on their response relative to the IS.
The selection of TCMX as an IS is often based on:
While its primary application lies in environmental analysis, TCMX has been explored in other research areas:
Tetrachloro-m-xylene, also known as tetrachlorometaxylene or TCMX, has the chemical formula C₈H₆Cl₄. It is derived from m-xylene by substituting four hydrogen atoms on the aromatic ring with chlorine atoms. The compound is typically synthesized through a ferric chloride-catalyzed reaction involving chlorine and m-xylene . Tetrachloro-m-xylene appears as a colorless to light yellow liquid and is characterized by its high volatility and flammability.
The synthesis of tetrachloro-m-xylene typically involves:
Tetrachloro-m-xylene serves several important functions:
Several compounds share structural similarities with tetrachloro-m-xylene, primarily due to their chlorinated aromatic nature. Here are some similar compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tetrachloro-o-xylene | C₈H₆Cl₄ | Different substitution pattern on the benzene ring |
Pentachloro-m-xylene | C₈H₅Cl₅ | Contains five chlorine atoms |
Dichloro-m-xylene | C₈H₈Cl₂ | Only two chlorine substitutions |
Tetrachloro-m-xylene stands out due to its specific arrangement of chlorine atoms on the m-xylene backbone. This unique substitution pattern affects its reactivity and stability compared to other chlorinated xylenes. Its role as an internal standard in analytical chemistry further emphasizes its importance in scientific research.
Irritant